1,3-Di(methyl-d3)-naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

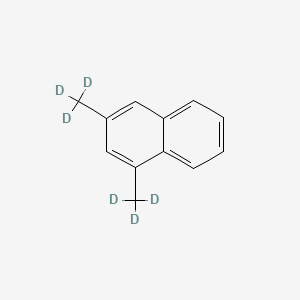

1,3-Di(methyl-d3)-naphthalene is a deuterated organic compound with the molecular formula C12H6D6. It is a derivative of naphthalene, where two hydrogen atoms in the 1 and 3 positions are replaced by trideuteriomethyl groups. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,3-dimethylnaphthalene. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a strong base like sodium hydride (NaH). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Di(methyl-d3)-naphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it back to the parent naphthalene or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring.

Applications De Recherche Scientifique

1,3-Di(methyl-d3)-naphthalene has several applications in scientific research:

Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Industry: In the industrial sector, it can be used in the development of new materials and as a tracer in environmental studies.

Mécanisme D'action

The mechanism of action of 1,3-Di(methyl-d3)-naphthalene largely depends on its use in specific applications. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, deuterated compounds can alter metabolic pathways and provide detailed insights into biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethylnaphthalene: The non-deuterated analog of 1,3-Di(methyl-d3)-naphthalene.

1,4-Bis(trideuteriomethyl)naphthalene: A similar compound with deuterium atoms in the 1 and 4 positions.

1,3-Di(trideuteriomethyl)benzene: A benzene derivative with deuterium atoms in the 1 and 3 positions.

Uniqueness

This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies involving isotopic effects and tracing. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing valuable insights in various research fields.

Activité Biologique

1,3-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, which has garnered attention in various fields of research due to its unique biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (CAS No. 13720-07-5) is characterized by its molecular formula C11H10D6, where deuterium (D) atoms replace hydrogen atoms in the methyl groups. This substitution alters the compound's physical and chemical properties, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that compounds with similar structures can modulate cellular pathways and exhibit significant effects on cell proliferation and apoptosis.

- Cellular Interactions : The compound may interact with membrane receptors or enzymes, influencing signal transduction pathways that regulate cell growth and differentiation.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. This is consistent with findings from related compounds that exhibit growth inhibitory effects on cancer cells.

Case Studies

- Antitumor Activity : A study investigated the effects of various naphthalene derivatives on MCF-7 cells, revealing that modifications in the methyl groups significantly impacted their inhibitory potency. The presence of deuterated methyl groups in this compound may enhance its stability and bioavailability compared to non-deuterated analogs .

- Mechanistic Insights : Research utilizing methyl scanning approaches demonstrated that modifications at specific positions could lead to increased hydrophobicity and proteolytic stability, enhancing the compound's interaction with mitochondrial targets .

Comparative Analysis

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential interaction with ATP synthase |

| Efrapeptin C | 27 | Inhibition of mitochondrial F_oF_1-ATP synthase |

| Other naphthalene derivatives | Varies | Modulation of cellular signaling pathways |

Therapeutic Applications

The unique properties of this compound suggest potential applications in drug development:

- Cancer Therapy : Given its observed effects on cancer cell lines, further exploration into its use as a chemotherapeutic agent could be warranted.

- Biomarker Development : The deuterated nature of this compound may allow for its use in metabolic studies or as a tracer in pharmacokinetic studies.

Propriétés

IUPAC Name |

1,3-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJMFSMPSZREIF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC=C2C(=C1)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.